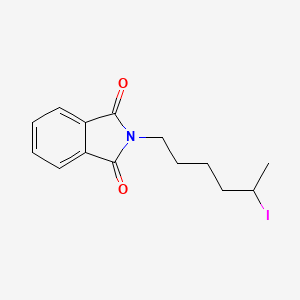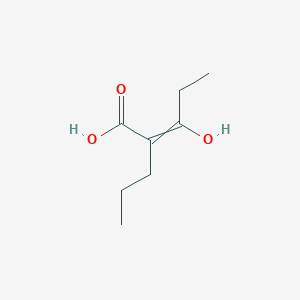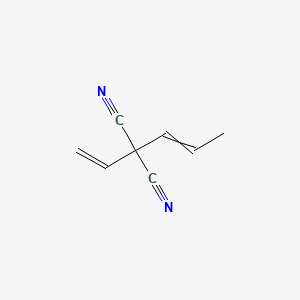
2-(5-Iodohexyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Iodohexyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound characterized by the presence of an isoindole core and an iodohexyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodohexyl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Iodohexyl Side Chain: The iodohexyl side chain is introduced via a nucleophilic substitution reaction. This involves the reaction of a hexyl halide with an iodine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Iodohexyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodohexyl side chain can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized isoindole compounds.
Aplicaciones Científicas De Investigación
2-(5-Iodohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Iodohexyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-chloro-5-iodohexyl)-4-methylbenzenesulfonamide: A compound with a similar iodohexyl side chain but different core structure.
2-Iodotridecane: Another iodinated alkyl compound with different applications.
Uniqueness
2-(5-Iodohexyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
91870-63-2 |
|---|---|
Fórmula molecular |
C14H16INO2 |
Peso molecular |
357.19 g/mol |
Nombre IUPAC |
2-(5-iodohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H16INO2/c1-10(15)6-4-5-9-16-13(17)11-7-2-3-8-12(11)14(16)18/h2-3,7-8,10H,4-6,9H2,1H3 |
Clave InChI |
RRYUKFORSTZZMX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN1C(=O)C2=CC=CC=C2C1=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)

![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)

![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)
![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
